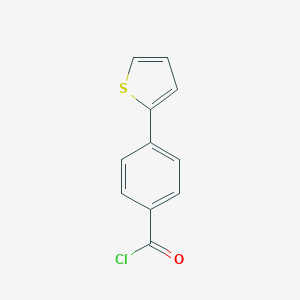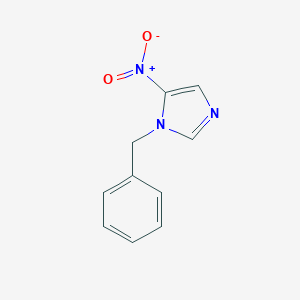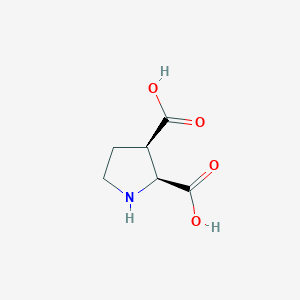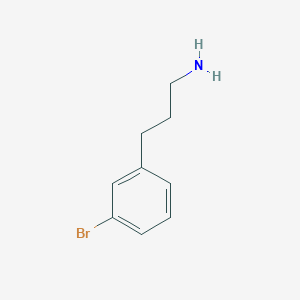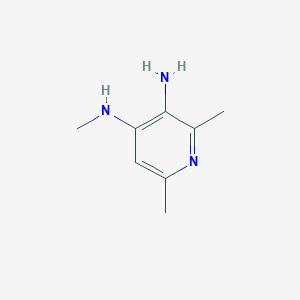
4-N,2,6-trimethylpyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N,2,6-trimethylpyridine-3,4-diamine, also known as MeTAD, is a small organic molecule that has gained significant attention in the field of organic electronics. It has been widely used as a hole transport material in perovskite solar cells due to its high hole mobility and stability.
Mécanisme D'action
In perovskite solar cells, 4-N,2,6-trimethylpyridine-3,4-diamine acts as a hole transport material, facilitating the movement of positive charges from the perovskite layer to the electrode. 4-N,2,6-trimethylpyridine-3,4-diamine forms a p-type semiconductor layer at the interface between the perovskite layer and the electrode, which helps to prevent recombination of charges and improve the efficiency of the solar cell.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-N,2,6-trimethylpyridine-3,4-diamine. However, it has been shown to be non-toxic and biocompatible, making it a promising material for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
4-N,2,6-trimethylpyridine-3,4-diamine has several advantages as a hole transport material in perovskite solar cells, including high hole mobility, stability, and compatibility with different perovskite compositions. However, it also has limitations such as the need for careful handling due to its sensitivity to air and moisture, and the potential for degradation over time.
Orientations Futures
There are several future directions for research on 4-N,2,6-trimethylpyridine-3,4-diamine. One area of interest is the development of more efficient and stable perovskite solar cells using 4-N,2,6-trimethylpyridine-3,4-diamine as a hole transport material. Another area of research is the application of 4-N,2,6-trimethylpyridine-3,4-diamine in other organic electronic devices such as organic light-emitting diodes and field-effect transistors. Additionally, 4-N,2,6-trimethylpyridine-3,4-diamine has potential applications in catalysis and as a redox mediator in electrochemical reactions, which could be explored further.
Méthodes De Synthèse
4-N,2,6-trimethylpyridine-3,4-diamine can be synthesized through a two-step process. In the first step, 2,6-dimethylpyridine-3,5-diamine is synthesized by reacting 2,6-lutidine with nitrous acid. In the second step, 2,6-dimethylpyridine-3,5-diamine is further reacted with formaldehyde and formic acid to obtain 4-N,2,6-trimethylpyridine-3,4-diamine.
Applications De Recherche Scientifique
4-N,2,6-trimethylpyridine-3,4-diamine has been widely used in perovskite solar cells as a hole transport material due to its high hole mobility and stability. It has also been used in other organic electronic devices such as organic light-emitting diodes and field-effect transistors. 4-N,2,6-trimethylpyridine-3,4-diamine has also been studied for its potential application in catalysis and as a redox mediator in electrochemical reactions.
Propriétés
Numéro CAS |
193690-78-7 |
|---|---|
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
4-N,2,6-trimethylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H13N3/c1-5-4-7(10-3)8(9)6(2)11-5/h4H,9H2,1-3H3,(H,10,11) |
Clé InChI |
WMLPIQZSPLZPNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)C)N)NC |
SMILES canonique |
CC1=CC(=C(C(=N1)C)N)NC |
Synonymes |
3,4-Pyridinediamine, N4,2,6-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




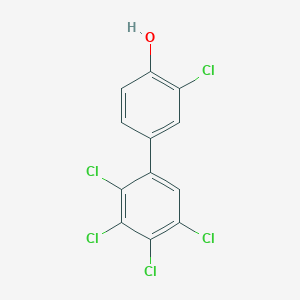
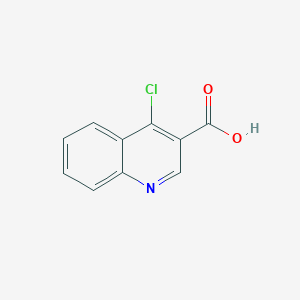
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)
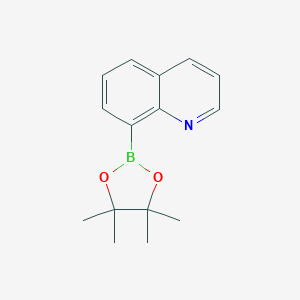

![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)

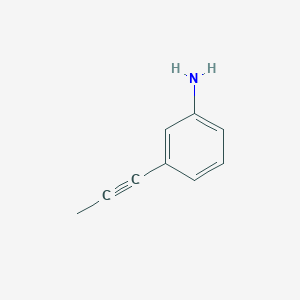
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
